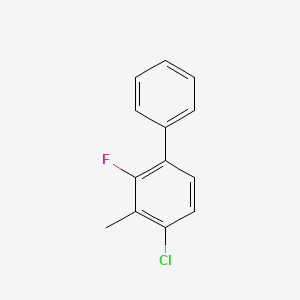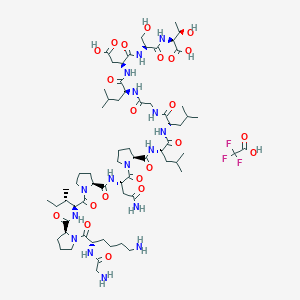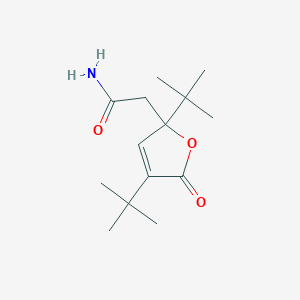
2-(2,4-Ditert-butyl-5-oxofuran-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Ditert-butyl-5-oxofuran-2-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with tert-butyl groups and an acetamide moiety, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Ditert-butyl-5-oxofuran-2-yl)acetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Acetamide Formation: The acetamide moiety is introduced through the reaction of the furan derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Ditert-butyl-5-oxofuran-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield reduced forms of the furan ring or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the furan ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-(2,4-Ditert-butyl-5-oxofuran-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2,4-Ditert-butyl-5-oxofuran-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
2,4-Ditert-butyl-5-hydroxyfuran: Similar structure with a hydroxyl group, exhibiting different chemical reactivity.
2,4-Ditert-butyl-5-methylfuran: Contains a methyl group instead of an acetamide moiety, leading to different chemical and biological properties.
Uniqueness
2-(2,4-Ditert-butyl-5-oxofuran-2-yl)acetamide is unique due to its specific combination of tert-butyl groups, furan ring, and acetamide moiety
Propriétés
Numéro CAS |
69577-11-3 |
|---|---|
Formule moléculaire |
C14H23NO3 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
2-(2,4-ditert-butyl-5-oxofuran-2-yl)acetamide |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)9-7-14(8-10(15)16,13(4,5)6)18-11(9)17/h7H,8H2,1-6H3,(H2,15,16) |
Clé InChI |
OMDHKOVRVRFYKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(OC1=O)(CC(=O)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


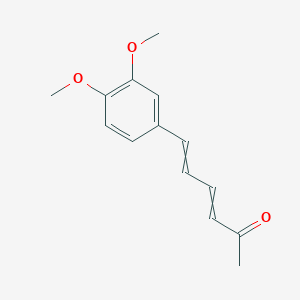
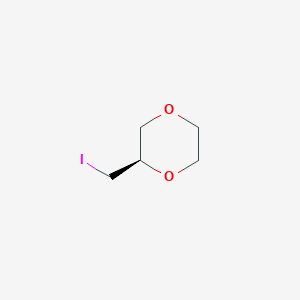
![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)
![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)

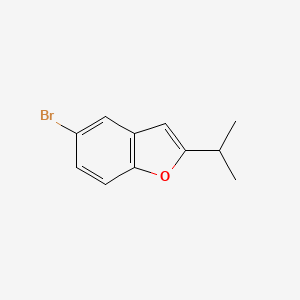

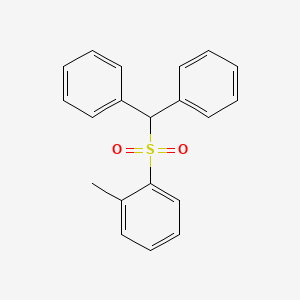
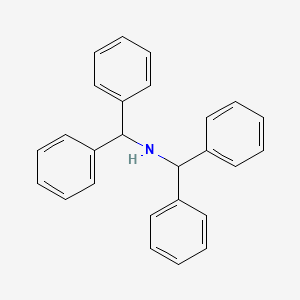
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
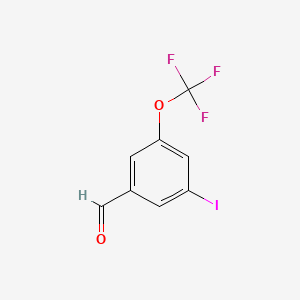
![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)
